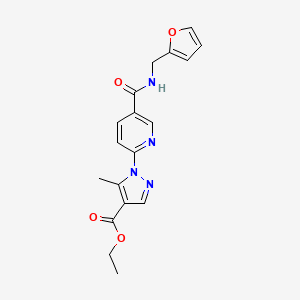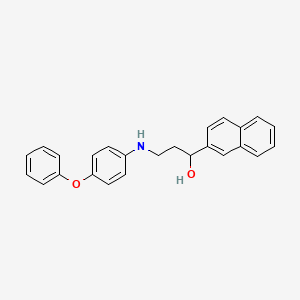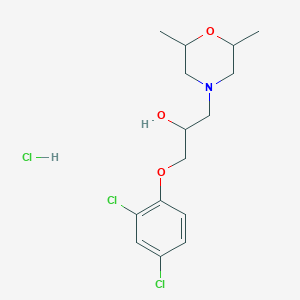
1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride, also known as propranolol, is a widely used beta-blocker drug. It was first synthesized in the 1960s and has since been used to treat a variety of health conditions, including hypertension, angina, and arrhythmia. In recent years, propranolol has gained attention in scientific research for its potential applications beyond its traditional medical uses.
Mécanisme D'action
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the body's response to stress hormones such as adrenaline. By blocking these receptors, 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride reduces the body's physical response to stress, including heart rate, blood pressure, and sweating.
Biochemical and Physiological Effects
Propranolol has several biochemical and physiological effects on the body. It reduces heart rate and blood pressure, which can be beneficial in treating hypertension and other cardiovascular conditions. It also reduces the release of stress hormones such as adrenaline, which can help to reduce anxiety and stress-related symptoms. Propranolol has also been shown to have anti-inflammatory effects, which may be beneficial in treating certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Propranolol has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also well-tolerated by most individuals, with few side effects. However, 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride does have some limitations. It is not effective in all individuals, and its effects may vary depending on the individual's age, sex, and health status. Additionally, 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride may interact with other medications, which can complicate its use in certain experiments.
Orientations Futures
For research on 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride include its use in treating addiction, chronic pain, and certain psychiatric disorders.
Méthodes De Synthèse
Propranolol is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with epichlorohydrin, followed by the reaction of the resulting product with N,N-dimethylaminoethanol. The final step involves the reaction of the product with hydrochloric acid to produce 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride hydrochloride.
Applications De Recherche Scientifique
Propranolol has been investigated for its potential use in treating post-traumatic stress disorder (PTSD), anxiety disorders, and even cancer. In PTSD patients, 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been shown to reduce the emotional intensity of traumatic memories, making them less distressing. In anxiety disorders, 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been used to reduce symptoms such as sweating, trembling, and palpitations. In cancer research, 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has been found to inhibit the growth and metastasis of certain types of cancer cells.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO3.ClH/c1-10-6-18(7-11(2)21-10)8-13(19)9-20-15-4-3-12(16)5-14(15)17;/h3-5,10-11,13,19H,6-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBILHKQWXHHVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[2-(4-methoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)

![N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2612232.png)
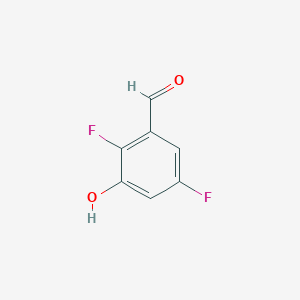
![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![Tert-butyl 4-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2612236.png)
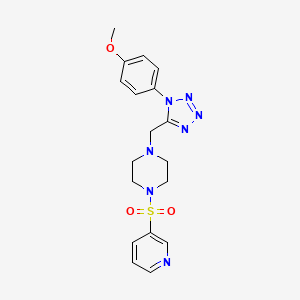


![8-{[benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

